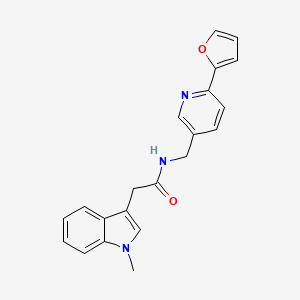

![molecular formula C20H15FN4OS B2916325 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 838101-13-6](/img/structure/B2916325.png)

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

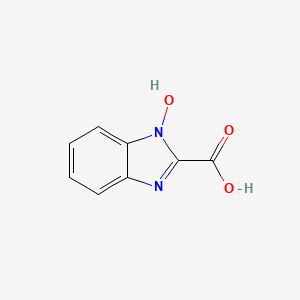

The compound “2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring attached to a pyridine ring via a sulfanyl group, and an acetamide group attached to a fluorophenyl group . The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole .Applications De Recherche Scientifique

Intramolecular Cyclization and Synthesis Applications

The compound's structure is relevant to the field of chemical synthesis, particularly in the context of intramolecular cyclization reactions. For instance, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with heterocyclic thiones, such as 1-methyl-1,3-dihydro-2H-benzimidazole-2-thione, leads to the formation of compounds that undergo base-induced conversion into pyridin-2(1H)-ones. These compounds contain a divalent sulfur atom bonded to a heterocyclic ring, showcasing the compound's utility in synthesizing novel heterocyclic structures with potential pharmaceutical applications (Savchenko et al., 2020).

Structure-Activity Relationships in Drug Design

The structural components of the compound are instrumental in exploring structure-activity relationships, particularly in the development of dual inhibitors for therapeutic targets like PI3K/mTOR. Modifications to the heterocyclic components of similar molecules have been investigated to improve metabolic stability, illustrating the compound's role in the design of more stable and efficacious therapeutic agents (Stec et al., 2011).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, derivatives of benzimidazole and pyridinyl sulfanyl groups have been employed in the synthesis of high-refractive-index polyimides. These materials demonstrate significant potential in creating transparent polymeric materials with excellent thermomechanical stability, suitable for advanced optical applications (Tapaswi et al., 2015).

Antimicrobial and Antitumor Activity

Research has also delved into the antimicrobial and antitumor potentials of compounds bearing the benzimidazole moiety, akin to the structure . N-substituted phenyl acetamide benzimidazole derivatives have demonstrated significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting the compound's relevance in the development of new antibacterial agents (Chaudhari et al., 2020).

Sensing and Detection Applications

The benzimidazole and pyridinyl components are integral to the design of fluorescent probes for sensing applications. These probes can exhibit high selectivity and sensitivity toward specific targets, demonstrating the compound's utility in developing new diagnostic tools and sensors (Liu et al., 2017).

Propriétés

IUPAC Name |

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4OS/c21-13-5-3-6-14(11-13)23-18(26)12-27-20-15(7-4-10-22-20)19-24-16-8-1-2-9-17(16)25-19/h1-11H,12H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGGJISJIVGGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

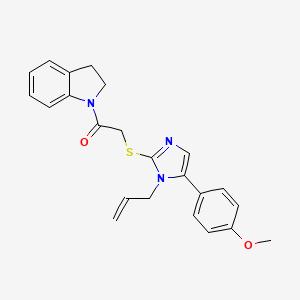

![5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2916244.png)

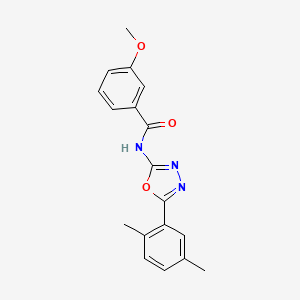

![N-(3-isopropoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916247.png)

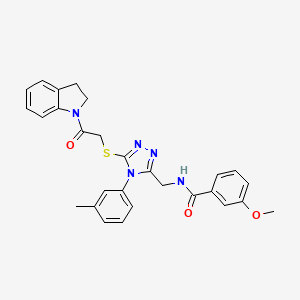

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2916253.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2916257.png)

![Ethyl 4-[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2916258.png)

![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)